molecular formula C11H16N2O B13204608 (2S)-2-Amino-N-(1-phenylethyl)propanamide

(2S)-2-Amino-N-(1-phenylethyl)propanamide

Cat. No.: B13204608
M. Wt: 192.26 g/mol
InChI Key: UJLHTMLCGCJXRX-IENPIDJESA-N
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Description

(2S)-2-Amino-N-(1-phenylethyl)propanamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a phenylethyl group attached to a propanamide backbone. Its chiral nature makes it an interesting subject for research in stereochemistry and its applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-N-(1-phenylethyl)propanamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-1-phenylethylamine with a suitable acylating agent under controlled conditions to form the desired amide. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-2-Amino-N-(1-phenylethyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

  • (2S)-2-Amino-2-phenyl-N-[(1S)-1-phenylethyl]propanamide
  • (2S)-2-(4-Methoxyphenoxy)-N-[(1S)-1-phenylethyl]propanamide
  • (2S)-2-Methoxy-N-[(1R)-1-phenylethyl]propanamide

Comparison: Compared to these similar compounds, (2S)-2-Amino-N-(1-phenylethyl)propanamide is unique due to its specific substitution pattern and chiral configuration. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2S)-2-amino-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8-,9?/m0/s1

InChI Key

UJLHTMLCGCJXRX-IENPIDJESA-N

Isomeric SMILES

C[C@@H](C(=O)NC(C)C1=CC=CC=C1)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

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